Potassium 2,3-dimercaptopropanesulphonate

Description

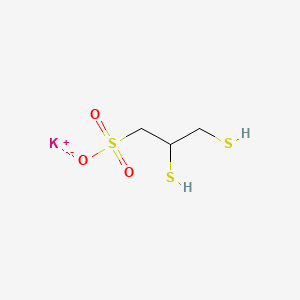

Structure

3D Structure of Parent

Properties

CAS No. |

78286-03-0 |

|---|---|

Molecular Formula |

C3H7KO3S3 |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

potassium;2,3-bis(sulfanyl)propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S3.K/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 |

InChI Key |

DLNDISUFJGUDKP-UHFFFAOYSA-M |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization in Dmps Production

Established Synthetic Pathways for 2,3-Dimercaptopropanesulfonic Acid and its Salts

The conventional synthesis of DMPS salts is a well-documented process that begins with allyl bromide and proceeds through several key transformations.

The initial step in the synthesis involves the reaction of allyl bromide with a sulfite (B76179) salt to form an allyl sulfonate intermediate. researchgate.netgoogle.com In a typical procedure, allyl bromide is reacted with sodium sulfite in an aqueous medium. google.com This reaction is generally heated to between 50 and 100°C and refluxed for several hours until the mixture becomes a single phase, indicating the consumption of the reactants. google.com The product of this stage is sodium 2-propene-1-sulfonate, which serves as the precursor for the subsequent bromination step. google.com To remove any unreacted allyl bromide, the cooled solution is often extracted with a non-polar solvent like hexane. google.com

Following the sulfonation, the double bond of the sodium 2-propene-1-sulfonate intermediate is brominated. This is achieved by treating the aqueous solution with molecular bromine, which adds across the double bond to yield sodium 2,3-dibromopropane-1-sulfonate. researchgate.netgoogle.com

The subsequent thiolation step is crucial for introducing the desired mercapto (-SH) groups. One common strategy involves reacting the dibrominated intermediate with a nucleophilic sulfur source. researchgate.netgoogle.com Sodium hydrogen sulfide (B99878) (NaSH) or sodium sulfide in an acidic medium is frequently used to displace the bromide ions and form the dithiol product, sodium 2,3-dimercaptopropane-1-sulfonate. researchgate.netgoogle.com An alternative thiolation agent that has been employed is potassium thioacetate, which reacts with the 2,3-dibromopropanesulfonate to form an intermediate that is then hydrolyzed under strong acid conditions to yield the final sulfhydryl product.

The final step in the synthesis is the isolation and purification of the desired salt. While much of the literature focuses on the sodium salt (Na-DMPS), the process can be adapted to produce other salts, including the potassium counterpart. google.com After the thiolation reaction, the crude product is often precipitated as a heavy metal salt, such as a lead or mercury complex, to facilitate its separation and purification. google.com

This metal complex is then suspended in an alcohol, like methanol, and decomposed by bubbling hydrogen sulfide gas through the mixture. google.com This precipitates the heavy metal as an insoluble metal sulfide (e.g., lead sulfide), which can be removed by filtration. google.com To specifically synthesize the potassium salt, the pH of the resulting filtrate is carefully adjusted to approximately 4.5 using solid potassium bicarbonate (KHCO₃). google.com The addition of the potassium base neutralizes the sulfonic acid, forming Potassium 2,3-dimercaptopropanesulphonate. The final product is then isolated by evaporating the solvent and can be further purified by recrystallization from a solvent such as 90% ethanol (B145695). google.com

Table 1: Overview of Established Synthesis Pathway

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Citation(s) |

|---|---|---|---|---|

| Sulfonation | Allyl Bromide, Sodium Sulfite | Aqueous medium, 50-100°C, reflux | Sodium 2-propene-1-sulfonate | researchgate.netgoogle.com |

| Bromination | Sodium 2-propene-1-sulfonate | Molecular Bromine, aqueous conditions | Sodium 2,3-dibromopropane-1-sulfonate | researchgate.netgoogle.com |

| Thiolation | Sodium 2,3-dibromopropane-1-sulfonate | Sodium Hydrogen Sulfide or Potassium Thioacetate | 2,3-Dimercaptopropanesulfonic Acid | researchgate.netgoogle.com |

| Salt Formation | 2,3-Dimercaptopropanesulfonic Acid | Potassium Bicarbonate (KHCO₃), Methanol | This compound | google.com |

Advanced Synthetic Approaches and Innovations

Process optimization also focuses on minimizing byproducts and maximizing the recovery of the desired product.

Bromine Utilization: In the bromination step, an excess of molecular bromine is often used to ensure complete reaction. Instead of removing this excess bromine through energy-intensive distillation, an improved method involves its chemical reduction. google.com Adding sodium sulfite to the reaction mixture after bromination effectively and rapidly neutralizes the unreacted bromine, saving considerable energy. google.com

Yield Enhancement: The purification stage offers another opportunity for yield enhancement. A patented process describes a significant improvement in both yield and purity by altering the solvent used during the decomposition of the heavy metal-DMPS complex. google.com Decomposing the precipitated lead salt of DMPS in an alcoholic medium, such as methanol, rather than in an aqueous medium, leads to a notable increase in the yield and purity of the final product. google.com The final product can be recovered from the filtrate after removal of the precipitated metal sulfide. researchgate.netgoogle.com

Table 2: Process Optimization Strategies

| Strategy | Target Step | Method | Advantage | Citation(s) |

|---|---|---|---|---|

| One-Pot Synthesis | Entire Process | Combining sulfonation, bromination, and thiolation in a single reactor. | Increased efficiency, reduced solvent and energy use. | google.com |

| Bromine Utilization | Bromination | Reduction of excess bromine with sodium sulfite instead of distillation. | Energy savings, faster process. | google.com |

| Disulfide Reduction | Thiolation/Purification | Addition of zinc powder to reduce disulfide byproducts. | Increased yield of the active dithiol compound. | |

| Yield Enhancement | Purification | Decomposition of the lead-DMPS salt in an alcoholic medium (methanol). | Significant increase in yield and purity. | google.com |

Purification and Isolation Techniques in Laboratory and Industrial Scale Research

The purification and isolation of 2,3-dimercaptopropanesulfonate salts, such as the potassium or sodium form, are critical steps to ensure the high purity required for research and potential applications. The methodologies employed differ significantly between laboratory and industrial scales, driven by factors such as batch size, cost-effectiveness, and the required final purity.

Laboratory Scale Purification

On a laboratory scale, the primary goal is to obtain a highly pure product for analytical and research purposes, often prioritizing purity over yield or cost. Common techniques include:

Recrystallization: This is a fundamental technique for purifying solid compounds. For 2,3-dimercaptopropanesulfonate salts, a suitable solvent system is chosen in which the compound is soluble at high temperatures but less soluble at lower temperatures. Based on solubility data, solvents like ethanol or aqueous ethanol mixtures are effective. caymanchem.com The crude product is dissolved in a minimal amount of the hot solvent, and any insoluble impurities are removed by hot filtration. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently isolated by filtration.

Chromatography: Various chromatographic methods can be employed for high-resolution purification. Anion-exchange chromatography is particularly suitable for separating the negatively charged sulfonate compound from other impurities. nih.gov In this technique, the crude sample is passed through a column packed with a positively charged resin. The target compound binds to the resin and can be selectively eluted by changing the ionic strength or pH of the mobile phase. biocompare.com Size-exclusion chromatography can also be used to separate the compound based on molecular size, removing larger or smaller impurities.

Industrial Scale Purification

A documented industrial refining method for sodium 2,3-dimercaptopropanesulfonate, which shares its core chemical structure with the potassium salt, provides a clear example of large-scale purification. This process achieves a final product with a purity exceeding 99%. google.com The key steps include:

Dissolution and Decolorization: The crude product is dissolved in a large volume of 95% ethanol under heat and reflux. Activated carbon is then added to the solution to adsorb colored impurities and other by-products. google.com

Filtration: The hot solution is filtered to remove the activated carbon and any other solid impurities. google.com

Crystallization: The clear, hot filtrate is then cooled to a temperature between 0 and 10°C and allowed to stand, often overnight, to induce crystallization of the purified product. google.com

Isolation and Drying: The resulting crystals are separated from the mother liquor by filtration. The filter cake is washed with a small amount of cold absolute ethanol to remove any remaining soluble impurities and then dried under a vacuum at a controlled temperature (e.g., 50°C) to yield the final, high-purity product. google.com

An alternative industrial approach involves the formation of a metal-thio complex. The sulfonic acid sodium salt is recovered from the aqueous reaction mixture by complexation with a metal salt, such as lead acetate. This complex is then isolated and treated with an acid in an alcoholic solvent, which precipitates the metal and leaves the purified dithiol compound in the filtrate for recovery. researchgate.net

The following table summarizes the parameters of a specific industrial refining process for sodium 2,3-dimercaptopropanesulfonate, resulting in a high-purity final product. google.com

| Parameter | Value/Description |

| Starting Material | 8.3 kg of crude Sodium 2,3-dimercaptosulphonate |

| Solvent | 90 kg of 95% Ethanol |

| Decolorizing Agent | 80 g of Activated Carbon |

| Process Steps | Heating, refluxing, stirring for dissolution |

| Stirring with activated carbon at 70°C for 30 minutes | |

| Hot filtration | |

| Crystallization Conditions | Cooling of filtrate to 0-10°C, standing overnight |

| Isolation | Filtration, washing with absolute ethanol |

| Drying | Vacuum drying at 50°C |

| Final Product Mass | 7.3 kg |

| Refining Yield | 91.3% |

| Final Purity | 99.6% (determined by iodometric method) |

Fundamental Principles of Metal Ion Complexation by Dmps

Ligand-Metal Interaction Dynamics: Chelation Kinetics and Thermodynamics

The interaction between DMPS and metal ions is a dynamic process governed by the principles of chemical kinetics and thermodynamics. electrochemsci.orgnih.gov These principles determine the speed at which complexes form and their stability once formed. A stability constant, also known as a formation or binding constant, is the equilibrium constant for the formation of a complex in solution and serves as a quantitative measure of the interaction strength. wikipedia.orgnumberanalytics.com

The stoichiometry of a metal-ligand complex refers to the ratio in which the ligand (DMPS) binds to the metal ion (M). This can vary depending on the specific metal and the conditions of the solution.

Research combining X-ray absorption spectroscopy and density functional theory calculations has elucidated the complex stoichiometry between DMPS and mercuric ions (Hg²⁺). stanford.edu Initially, a 1:1 interaction leads to a two-coordinate species. stanford.edu However, with increasing concentrations, DMPS demonstrates the ability to form more complex structures. At higher DMPS-to-mercury ratios (e.g., 4:1), four-coordinate species are formed. stanford.eduresearchgate.net This suggests a stepwise formation of complexes, potentially involving ML and ML₄ species (where M is the metal and L is the ligand). stanford.edu For instance, chromatography of a sample with mercury and an excess of DMPS indicated co-eluting peaks with a DMPS:Hg ratio of 4:1. stanford.edu

With trivalent arsenic (AsIII), DMPS is particularly effective due to the formation of highly stable five-membered rings upon chelation. stanford.edu While specific stability constants (log K values) for DMPS with all relevant metals are not extensively documented in readily available literature, the effectiveness of a chelator is directly related to the high stability of the complexes it forms. nih.govresearchgate.net The higher the stability constant, the more stable the complex. numberanalytics.com

Table 1: Observed and Predicted Stoichiometries of DMPS-Metal Complexes This table is based on findings from spectroscopic and computational studies.

| Metal Ion | Ligand | Observed/Predicted Stoichiometry (L:M) | Method of Determination | Citation |

| Mercury (Hg²⁺) | DMPS | 2:1, progressing to 4:1 | X-ray Absorption Spectroscopy, Chromatography | stanford.eduresearchgate.net |

| Arsenic (As³⁺) | DMPS | Forms stable 5-membered ring | Inferred from high efficacy | stanford.edu |

Note: L = Ligand (DMPS), M = Metal Ion.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the binding mechanisms of DMPS with metal ions at the atomic level. nih.govnih.gov DFT calculations are a powerful tool for simulating chemical systems, allowing for the calculation of properties such as binding energies, bond lengths, and the geometric optimization of complexes. nih.govmdpi.com

Studies using DFT have been instrumental in understanding the interaction between DMPS and mercury. stanford.edunih.gov These calculations predict the stability of different potential structures of mercury-DMPS complexes. stanford.edu For example, DFT calculations have shown that while a true double-chelate complex with mercury (where both thiol groups of two DMPS molecules bind to one metal ion) should be stable, the actual binding in solution can be more complex. stanford.edu Calculations indicate that DMPS, which carries a single negative charge, can form stable four-coordinate species with mercury, a finding that aligns with experimental data. stanford.edu

This computational approach is crucial for rational drug design, helping to predict how modifications to the chelator molecule could enhance its specificity and binding strength for a target metal. stanford.eduacs.org By modeling the electronic structure and geometry of these complexes, researchers can better understand the fundamental forces driving the chelation process. mdpi.comnih.gov

Specificity and Affinity of DMPS for Diverse Metal Ions

DMPS exhibits a varying degree of specificity and affinity for different metal ions, a critical aspect of its function. Its two sulfhydryl groups have a strong tendency to bind to soft metal ions.

DMPS is recognized for its high efficacy in binding several toxic heavy metals. semanticscholar.org Its affinity is particularly pronounced for mercury, arsenic, and lead. cabidigitallibrary.orgscispace.comjournaljammr.com

Mercury (Hg): DMPS has a strong binding affinity for mercury. cabidigitallibrary.orgkristaumgelter.com Studies have confirmed its effectiveness in forming stable complexes with mercuric ions, facilitating their excretion. stanford.edusemanticscholar.org

Arsenic (As): DMPS is considered ideally suited for chelating trivalent arsenic, forming very stable ring structures. stanford.educabidigitallibrary.orgscispace.com

Lead (Pb): DMPS is effective in binding lead. semanticscholar.orgcabidigitallibrary.orgscispace.com

Cadmium (Cd): While DMPS can interact with cadmium, other chelating agents are often considered the agents of choice for this specific metal. cabidigitallibrary.orgscispace.comnih.gov

The interaction of these metals with thiol-containing compounds like DMPS is a key mechanism in mitigating their toxicity. nih.govresearchgate.net

Table 2: Relative Affinity of DMPS for Various Heavy Metals This table summarizes findings on the binding effectiveness of DMPS.

| Metal | Chemical Symbol | Valence State(s) | DMPS Binding Affinity | Citation |

| Mercury | Hg | Divalent (Hg²⁺) | High | cabidigitallibrary.orgscispace.comkristaumgelter.com |

| Arsenic | As | Trivalent (As³⁺) | High | stanford.educabidigitallibrary.orgscispace.com |

| Lead | Pb | Divalent (Pb²⁺) | Effective | semanticscholar.orgcabidigitallibrary.orgscispace.com |

| Cadmium | Cd | Divalent (Cd²⁺) | Moderate | cabidigitallibrary.orgscispace.com |

| Antimony | Sb | Trivalent (Sb³⁺) | Effective | cabidigitallibrary.orgscispace.com |

The effectiveness of DMPS as a chelator is often evaluated in comparison to other dithiols, namely Dimercaprol (BAL) and Dimercaptosuccinic acid (DMSA). stanford.edunih.gov

DMPS vs. BAL: DMPS and DMSA are derivatives of BAL but are considered less toxic and more efficient. stanford.edunih.gov BAL's use is limited due to factors like its low water solubility and a higher incidence of adverse effects. stanford.edu

Table 3: Comparative Binding Efficiency of Dithiol Chelators

| Chelator | Primary Metal Affinities | Key Characteristics | Citation |

| DMPS | Mercury, Arsenic | Water-soluble, considered more potent than DMSA in some applications. | cabidigitallibrary.orgscispace.comnih.gov |

| DMSA | Lead, Mercury | Water-soluble, good binding ability with lead. | cabidigitallibrary.orgscispace.comnih.gov |

| BAL | Arsenic, Mercury | Oily liquid, less water-soluble, higher toxicity profile than DMPS/DMSA. | stanford.edunih.gov |

Mechanistic Investigations of Dmps in Biological and Mimetic Systems

Elucidation of Molecular Targets and Biochemical Pathways

The interaction of DMPS with biological systems is multifaceted, extending to the modulation of metal-dependent enzymes and the expression of genes involved in cellular defense mechanisms.

Modulation of Metal Ion Availability for Enzymatic Functions

DMPS has been shown to directly influence the availability of metal ions essential for the function of various metalloenzymes. In vitro studies on human red blood cells have demonstrated that DMPS can mobilize zinc and copper from metalloproteins. nih.gov A notable example is its effect on carbonic anhydrase, a zinc-dependent enzyme. Research has indicated that by chelating zinc, DMPS can lead to the depletion of this metal from the enzyme, which may subsequently alter its structure and function. nih.gov This suggests that the therapeutic and toxicological profiles of DMPS may be, in part, attributable to its ability to sequester essential metal cofactors from enzymes, thereby modulating their activity. While DMPS is known to increase the urinary excretion of copper and zinc, one study in lead-poisoned children showed that DMPS treatment did not significantly alter the concentrations of these metals in plasma. mdpi.com

Influence on Gene Expression Profiles Associated with Stress Responses and Detoxification Mechanisms

The cellular response to toxic metal exposure often involves the activation of specific gene expression programs aimed at mitigating damage and promoting detoxification. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of this adaptive response, controlling the expression of a wide array of antioxidant and detoxification genes. While direct studies on the effect of DMPS on the Nrf2 pathway are limited, it is known that metallothionein (MT), a cysteine-rich protein involved in metal binding and detoxification, is a downstream target of Nrf2 activation. henryspiller.orgnih.gov The chelation of metals by DMPS could indirectly influence these pathways by altering the intracellular metal concentrations that are known to regulate the expression of genes like metallothionein. semanticscholar.org Further research is required to fully elucidate the direct impact of DMPS on the Nrf2 pathway and the subsequent expression of stress response genes.

In Vitro Studies on Cellular Responses to Metal-DMPS Interactions

Cellular studies provide a window into the specific molecular events that are affected by the interaction between heavy metals and DMPS. These include alterations in cell signaling and the mitigation of oxidative stress.

Effects on Cell Signaling Pathways

Heavy metal toxicity is often associated with the dysregulation of critical cell signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and apoptosis. nih.govnih.govnih.gov The formation of complexes between heavy metals and DMPS can be hypothesized to modulate these pathways by altering the intracellular concentration of the toxic metal ions that trigger these signaling cascades. However, there is a notable lack of direct experimental evidence specifically investigating the effects of metal-DMPS complexes on the MAPK and PI3K/Akt signaling pathways. Future research in this area is crucial to understand the full spectrum of cellular responses to DMPS chelation therapy.

Investigation of Oxidative Stress Mitigation and Redox Homeostasis

One of the primary mechanisms of heavy metal toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. A key indicator of lipid damage is the level of malondialdehyde (MDA), a product of lipid peroxidation.

Studies in animal models have demonstrated the efficacy of DMPS in mitigating oxidative stress. In a study on lead-exposed rats, treatment with DMPS was found to increase the activity of the antioxidant enzyme superoxide dismutase (SOD) and decrease the levels of lipid peroxidation (LPO). mdpi.com Another study in methylmercury-exposed mice showed that DMPS administration minimized the increase in cerebellar thiobarbituric acid reactive substances (TBARS), a marker for lipid peroxidation. nih.gov However, in the same study, while methylmercury exposure decreased cerebellar glutathione (B108866) peroxidase activity, DMPS treatment did not prevent this effect. nih.gov

Table 1: Effect of DMPS on Oxidative Stress Markers in Animal Models

| Animal Model | Metal Exposure | Oxidative Stress Marker | Effect of DMPS Treatment | Reference |

|---|---|---|---|---|

| Rats | Lead | Lipid Peroxidation (LPO) | Decrease | mdpi.com |

| Rats | Lead | Superoxide Dismutase (SOD) | Increase | mdpi.com |

| Mice | Methylmercury | Lipid Peroxidation (TBARS) | Decrease | nih.gov |

| Mice | Methylmercury | Glutathione Peroxidase | No significant effect | nih.gov |

Experimental In Vivo Models for Studying Metal Ion Mobilization and Distribution

Animal models are indispensable for understanding the in vivo behavior of chelating agents, including their ability to mobilize and facilitate the excretion of heavy metals. Rats have been extensively used to study the efficacy of DMPS in this regard.

In a study involving rats chronically exposed to mercury vapor, the administration of DMPS led to a significant decrease in the mercury content of the kidneys. researchgate.net Specifically, two consecutive doses of DMPS resulted in a reduction of kidney mercury by approximately 30% after oral administration and 50% after intraperitoneal administration. researchgate.net The study estimated that these two doses mobilized 17-20% of the kidney mercury burden after oral administration and 25-30% after intramuscular administration. researchgate.net

Similarly, in a study with lead-exposed rats, DMPS treatment was shown to decrease lead levels in the liver and kidneys, particularly in the initial weeks of the experiment. nih.govmdpi.com These findings from in vivo models provide crucial data on the pharmacodynamics of DMPS, demonstrating its effectiveness in mobilizing deposited heavy metals from tissues and promoting their excretion.

Table 2: Summary of In Vivo Studies on DMPS-Mediated Metal Mobilization

| Animal Model | Metal Exposure | Key Findings | Reference |

|---|---|---|---|

| Rats | Mercury Vapor | Decreased kidney mercury content by 30% (oral) and 50% (intraperitoneal) after two doses. | researchgate.net |

| Rats | Lead Acetate | Decreased lead levels in liver and kidney tissues. | nih.govmdpi.com |

Analysis of Metal Excretion Pathways (e.g., Urinary and Fecal Elimination)

Potassium 2,3-dimercaptopropanesulphonate (DMPS) facilitates the elimination of heavy metals from the body through multiple excretion pathways, primarily via urine and to some extent, feces through biliary excretion. The hydrophilic nature of DMPS allows it and its metal complexes to be efficiently filtered by the kidneys and excreted in the urine. nih.gov

In animal models, the administration of DMPS has been shown to significantly increase the urinary excretion of various metals. For instance, in rats exposed to methylmercury hydroxide, a single injection of DMPS resulted in a 7.2-fold increase in the urinary excretion of inorganic mercury (Hg2+) and a 28.3-fold increase for methylmercury (CH3Hg+) compared to pre-chelation values nih.govoup.comresearchgate.net. Mass balance calculations from studies with rats have demonstrated that the total amount of mercury excreted in the urine following successive DMPS injections corresponds quantitatively to the mercury removed from the kidney, brain, and blood nih.govresearchgate.net.

While urinary excretion is the principal route, biliary and subsequent fecal elimination also contribute to the DMPS-mediated detoxification process. DMPS undergoes both renal and biliary excretion nih.gov. Studies in Mrp2-deficient mice, which have impaired biliary transport, have provided insight into this pathway. In these animal models, treatment with DMPS was found to significantly increase not only the urinary excretion of mercury but also its fecal excretion, indicating that biliary transport is a component of the DMPS-mediated elimination of this metal. Feces is a significant route of excretion for several metals, including methylmercury nih.gov. The contribution of each pathway can be influenced by the specific metal, the form of the metal (organic or inorganic), and the biological system.

| Mercury Species | Fold Increase in Urinary Excretion (Post-DMPS) |

|---|---|

| Inorganic Mercury (Hg2+) | 7.2 |

| Methylmercury (CH3Hg+) | 28.3 |

Organ-Specific Metal Burden Reduction in Animal Models (e.g., Renal, Cerebellar Mercury Levels)

DMPS has demonstrated significant efficacy in reducing the burden of heavy metals in specific organs in various animal models, with a pronounced effect on the kidneys and brain, including the cerebellum. The kidneys are a primary site of accumulation for mercury, and studies have consistently shown that DMPS can effectively mobilize and remove mercury from this organ.

In a study on rats chronically exposed to methylmercury, a single injection of DMPS led to a significant decline in kidney mercury concentrations. Specifically, inorganic mercury (Hg2+) levels in the kidney decreased by 38%, and methylmercury (CH3Hg+) levels fell by 59% within 24 hours of treatment nih.gov. Another study involving mice showed that DMPS treatment reduced the total renal burden of mercury by over 50%.

The neurotoxic effects of mercury are particularly concerning, and the ability of a chelating agent to reduce mercury levels in the brain is critical. Research has shown that consecutive DMPS injections can significantly decrease total mercury concentrations in the brain of rats nih.govresearchgate.net. A study focusing on methylmercury-induced neurotoxicity in mice provided specific evidence of DMPS's effectiveness in the cerebellum. Histological analysis revealed that methylmercury exposure led to a marked deposition of mercury in the cerebellar cortex and a reduction in the number of Purkinje cells. Treatment with DMPS significantly ameliorated this mercury deposition and completely reversed the loss of Purkinje cells, demonstrating its capability to remove mercury from this critical brain region nih.govresearchgate.net.

| Mercury Species | Percentage Decrease in Renal Concentration |

|---|---|

| Inorganic Mercury (Hg2+) | 38% |

| Methylmercury (CH3Hg+) | 59% |

Assessment of Neurological and Behavioral Parameters in Metal-Exposed Animal Models

The reduction of heavy metal burden in the nervous system by DMPS translates to functional improvements in neurological and behavioral parameters in metal-exposed animal models. This has been particularly demonstrated in studies of methylmercury-induced neurotoxicity.

In a study with mice exposed to methylmercury, the animals exhibited significant motor deficits, which were assessed using open-field and rotarod tests. The methylmercury-exposed mice showed decreased locomotor activity in the open-field test and a reduced falling latency in the rotarod apparatus, indicative of impaired motor coordination and balance. Treatment with DMPS resulted in a notable ameliorative effect on these behavioral parameters, suggesting a reversal of the functional deficits caused by mercury nih.gov.

The underlying mechanism for this functional recovery is linked to the reduction of oxidative stress and cellular damage in the cerebellum. The same study found that methylmercury exposure increased the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in the cerebellum. DMPS administration minimized this increase in oxidative stress nih.gov. Furthermore, as mentioned previously, DMPS treatment reversed the neuronal damage observed in the cerebellum of these mice nih.govresearchgate.net. These findings indicate that by reducing the metal load and mitigating associated cellular damage, DMPS can lead to the recovery of neurological function. While much of the research on the neurological and behavioral effects of DMPS has focused on mercury, it underscores the potential of this chelating agent to reverse the functional consequences of metal-induced neurotoxicity.

Advanced Analytical and Characterization Methodologies for Dmps Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods form the cornerstone of the structural and purity analysis of DMPS, providing detailed information about its molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the functional groups within the DMPS molecule. Both ¹H and ¹³C NMR provide distinct chemical shifts that correspond to the different hydrogen and carbon atoms in the structure. youtube.comlibretexts.orglibretexts.org The location of a signal on the NMR spectrum, known as the chemical shift, is influenced by the chemical environment of the nucleus. youtube.com

In ¹H NMR, the protons of the methylene (B1212753) (CH₂) and methine (CH) groups adjacent to the thiol (-SH) and sulfonate (-SO₃K) groups exhibit characteristic chemical shifts. The integration of these signals, which corresponds to the area under the peak, provides a quantitative measure of the number of protons, further confirming the structure. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed for a more detailed and unambiguous assignment of all proton and carbon signals, respectively. conicet.gov.arnih.gov

For ¹³C NMR, the carbon atoms of the propyl chain and those bonded to the sulfur atoms will have distinct resonances. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of each unique carbon atom in the molecule. youtube.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups Relevant to DMPS

| Functional Group | Approximate ¹H NMR Chemical Shift (ppm) | Approximate ¹³C NMR Chemical Shift (ppm) |

| C-H (alkane) | 0.9 - 1.8 | 5 - 40 |

| C-H adjacent to -SH | 2.0 - 3.0 | 20 - 40 |

| C-H adjacent to -SO₃⁻ | 2.5 - 4.0 | 45 - 65 |

| -SH | 1.0 - 5.0 (variable, often broad) | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for verifying the structural integrity of DMPS by identifying its characteristic functional groups through their vibrational frequencies. nih.govresearchgate.net The infrared spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of different chemical bonds.

For DMPS, the FT-IR spectrum is expected to show distinct absorption bands corresponding to the various functional groups present in the molecule. The stretching vibration of the S-H bond in the thiol groups typically appears as a weak band in the region of 2550-2600 cm⁻¹. The O-H stretching vibrations, if any water of hydration is present, would be observed as a broad band around 3400 cm⁻¹. researchgate.net The various C-H stretching and bending vibrations of the propane (B168953) backbone will be present in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

A key feature in the FT-IR spectrum of DMPS is the strong and characteristic absorption bands of the sulfonate group (-SO₃⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The presence and correct positioning of these bands are crucial indicators of the structural integrity of the molecule. colab.ws

Table 2: Characteristic FT-IR Absorption Bands for DMPS

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 (weak) |

| C-H | Stretching | 2850 - 3000 |

| S=O (Sulfonate) | Asymmetric Stretching | 1260 - 1150 (strong) |

| S=O (Sulfonate) | Symmetric Stretching | 1070 - 1030 (strong) |

| C-S | Stretching | 700 - 600 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of DMPS and for its quantitative analysis in various matrices. nih.gov This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). acs.org

For the analysis of DMPS, a reversed-phase HPLC method is often employed, typically using a C18 column. acs.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. acs.org Detection is commonly achieved using an ultraviolet (UV) detector, as the thiol groups in DMPS can exhibit some UV absorbance, or more advanced detectors like a diode array detector (DAD) or a mass spectrometer (MS). chromatographyonline.com

The purity of a DMPS sample is assessed by the presence of a single major peak in the chromatogram. The area of this peak is proportional to the concentration of DMPS, allowing for quantitative analysis when compared to a calibration curve generated from standards of known concentration. nih.gov Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, can be analyzed by HPLC to demonstrate the stability-indicating nature of the method and to identify potential degradation products. chromatographyonline.com

Table 3: Typical HPLC Parameters for DMPS Analysis

| Parameter | Typical Condition |

| Column | C18, various particle and pore sizes |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) acs.org |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210-230 nm), DAD, or MS |

| Injection Volume | 10 - 100 µL |

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For research-grade DMPS (C₃H₇KO₃S₃), the experimentally determined percentages of carbon, hydrogen, potassium, and sulfur should closely match the theoretical values calculated from its molecular formula. This provides strong evidence for the compound's identity and purity.

Melting point determination is another classical method for assessing the purity of a solid compound. A pure crystalline solid will typically melt over a narrow temperature range. The presence of impurities usually depresses the melting point and broadens the melting range. Therefore, a sharp and well-defined melting point is a good indicator of the high purity of a research-grade DMPS sample.

Electrochemical Methods for Complexation Studies

Electrochemical methods are particularly valuable for studying the complexation of DMPS with metal ions, as they can provide information on the stoichiometry, stability, and redox behavior of the resulting metal-DMPS complexes.

Voltammetric techniques involve applying a time-dependent potential to an electrode and measuring the resulting current. sathyabama.ac.in These methods are highly sensitive and can be used to probe the redox properties of electroactive species.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of metal complexes. sathyabama.ac.in In a typical CV experiment, the potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the reversibility of the electron transfer processes. researchgate.netresearchgate.net When DMPS forms a complex with a metal ion, the redox potential of the metal is often shifted, and the shape of the voltammogram can change, providing insights into the nature of the complex. sathyabama.ac.in

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for determining the concentration of metal ions and their complexes. wikipedia.orgpineresearch.com DPV uses a series of voltage pulses superimposed on a linear potential ramp. openaccesspub.org The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. wikipedia.org This results in a peak-shaped output where the peak height is proportional to the concentration of the analyte, allowing for quantitative measurements of metal-DMPS complexation. rsc.org The detection limits of DPV can be very low, often in the range of 10⁻⁸ M. wikipedia.org

Table 4: Comparison of Voltammetric Techniques for DMPS Complexation Studies

| Technique | Principle | Information Obtained | Advantages |

| Cyclic Voltammetry (CV) | Linear potential sweep in forward and reverse directions. sathyabama.ac.in | Redox potentials, reversibility of electron transfer, reaction mechanisms. sathyabama.ac.in | Provides qualitative and mechanistic information. sathyabama.ac.in |

| Differential Pulse Voltammetry (DPV) | Superimposed voltage pulses on a linear potential ramp. openaccesspub.org | Peak potential related to identity, peak height proportional to concentration. wikipedia.orgrsc.org | High sensitivity, low detection limits, good for quantitative analysis. wikipedia.org |

Spectrometric Techniques for Metal Quantification in Biological Matrices

To assess the efficacy of DMPS in chelating and mobilizing metals from biological systems, it is crucial to accurately measure trace metal concentrations in complex biological samples such as blood, urine, and tissue.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a premier analytical technique for determining the elemental composition of samples. It is renowned for its exceptional sensitivity, low detection limits (in the parts-per-billion or even parts-per-trillion range), and high throughput capabilities. alfa-chemistry.comavantorsciences.com The technique works by introducing a nebulized liquid sample into a high-temperature argon plasma (around 5000–10,000 K), which atomizes and ionizes the elements within the sample. nih.govnih.gov These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for simultaneous or rapid sequential quantification of over 70 different elements. nih.govdrawellanalytical.com

In DMPS-related research, ICP-MS is the method of choice for:

Biomonitoring: Measuring baseline levels of toxic metals in biological fluids like blood and urine before a chelation study. researchgate.netnih.gov

Quantifying Mobilization: Determining the increase in metal concentration in urine following the administration of DMPS, which directly reflects the amount of metal chelated and excreted.

Tissue Analysis: Analyzing metal content in tissue biopsies to study the distribution and clearance of metals from specific organs. at-spectrosc.com

A key advantage of ICP-MS is its ability to perform isotopic analysis, which can be useful in tracer studies. alfa-chemistry.com Its high sensitivity and multi-element capability make it superior to many other techniques for comprehensive trace element analysis in complex biological matrices. nih.gov

Atomic Absorption Spectroscopy (AAS) is another robust and widely used technique for the quantitative determination of chemical elements. wikipedia.org The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. thermofisher.com A sample is atomized, typically by a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS), and a light beam from a source lamp specific to the element of interest is passed through the atomic vapor. technologynetworks.comlibretexts.org The amount of light absorbed is proportional to the concentration of the analyte element.

AAS is a highly specific and sensitive technique, particularly GFAAS, which can achieve detection limits in the microgram per liter (µg/L) range. wikipedia.orgthermofisher.com It has been extensively used for determining trace metal concentrations in a wide variety of samples, including environmental and biological ones. drawellanalytical.comresearchgate.netwho.int

In the context of DMPS studies, AAS can be effectively used for:

Quantifying the concentration of a specific target metal (e.g., lead or mercury) in blood or urine samples. researchgate.net

Routine monitoring where the analysis of a single or a few elements is required.

While generally less expensive than ICP-MS, standard AAS measures only one element at a time, making it less efficient for multi-element surveys. nih.gov Furthermore, its sensitivity, while excellent, may not reach the ultra-trace levels achievable by ICP-MS for some elements. nih.gov

| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) |

|---|---|---|

| Principle | Atomization and ionization in plasma, followed by mass-to-charge separation. nih.gov | Absorption of element-specific light by a cloud of free atoms. thermofisher.com |

| Sensitivity | Extremely high (ng/L to pg/L, or ppt (B1677978) to ppq). alfa-chemistry.com | High (µg/L to mg/L, or ppb to ppm). thermofisher.comtechnologynetworks.com |

| Element Capability | Multi-element; can measure >70 elements simultaneously or in rapid sequence. drawellanalytical.com | Primarily single-element; requires separate lamps for different elements. nih.gov |

| Throughput | High, due to multi-element capability. nih.gov | Lower for multi-element analysis, as it is sequential. |

| Isotopic Analysis | Yes, a major advantage for tracer studies. alfa-chemistry.com | No. |

| Common Application in DMPS Research | Comprehensive screening and precise quantification of multiple mobilized metals in urine/blood. researchgate.netnih.gov | Targeted quantification of a single known metal contaminant (e.g., lead). researchgate.net |

Specialized Biochemical Assays

Phytochelatins (PCs) are a class of cysteine-rich peptides naturally synthesized by plants and some microorganisms in response to heavy metal exposure. nih.govnih.gov They play a crucial role in metal detoxification by chelating metal ions and facilitating their sequestration, often into the plant cell's vacuole. researchgate.netresearchgate.net The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. researchgate.net

The study of these natural chelators involves assays that can detect the peptides themselves and their metal complexes. These analytical methods are relevant to DMPS research as they provide a framework for how a synthetic chelator's interaction with plant systems could be investigated. Detection methods often involve:

Extraction: Isolating PCs and their metal complexes from plant tissue.

Separation: Using techniques like High-Performance Liquid Chromatography (HPLC) to separate different PC oligomers and their complexed forms.

Detection and Quantification: Employing post-column derivatization with a thiol-reactive fluorescent dye or using mass spectrometry (LC-MS) for identification and quantification.

The enzyme responsible for PC synthesis, phytochelatin (B1628973) synthase, is activated by various heavy metal ions, most notably cadmium. nih.gov Research in this area provides insight into biological chelation strategies, forming a basis for comparative studies with synthetic chelators like DMPS.

Biochemical assays involving protein labeling and ligand exchange are used to probe the binding sites and mechanisms of action of various compounds. In this context, DMPS serves as a valuable research tool due to its specific chemical properties. DMPS is a dithiol, meaning it has two thiol (-SH) groups, which are effective at chelating certain metals and metalloids, particularly arsenicals. Crucially, due to its sulfonate group, DMPS is highly water-soluble and membrane-impermeant. researchgate.net

This impermeability is exploited in ligand exchange studies to determine the location of protein binding sites. For example, phenylarsine (B13959437) oxide (PAO) is a membrane-permeable compound that binds to vicinal (closely spaced) dithiol groups on proteins, inhibiting their function. If a cellular process is inhibited by PAO, researchers can then add DMPS. researchgate.net

If DMPS reverses the inhibition, it implies that the target protein's binding site is on the exterior of the cell membrane, accessible to the membrane-impermeant DMPS. DMPS competes for the PAO, stripping it from the protein and forming a stable, soluble chelate. researchgate.net

If DMPS fails to reverse the inhibition, it suggests the target protein is located inside the cell, protected from DMPS by the cell membrane.

This type of ligand exchange study provides critical information on the topology of drug-protein interactions and has been used to define the site of action for various inhibitors. researchgate.net Covalent labeling studies, in a broader sense, use reactive molecules to modify and identify solvent-accessible residues on a protein, which can help map ligand-binding sites and characterize protein structure. nih.govnih.gov

Comparative Academic Research Perspectives on Dmps and Analogous Chelating Agents

Comparative Analysis of Chelation Efficacy and Complex Stability in Model Systems

The efficacy of a chelating agent is fundamentally linked to its ability to form stable complexes with toxic metals, a property that can be quantified by stability constants (log β). A higher stability constant generally indicates a more stable metal-ligand complex. mdedge.com Potassium 2,3-dimercaptopropanesulphonate (DMPS) and its analogues, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaprol (BAL), are all dithiol compounds that form complexes with heavy metals. Current time information in Polk County, US.nih.gov However, their complex stability and chelation efficacy can vary depending on the target metal and the specific chemical environment.

Research indicates that DMPS forms complexes with several heavy metals that have a stability comparable to those formed by BAL, with the exception of cadmium, for which the Cd-BAL complex is more stable. researchgate.net For mercury, however, a direct correlation between the stability constants of the complexes and the survival rates in animal models has not been established. researchgate.net In the case of DMSA, the stability of its metal complexes has been reported to follow the order: Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺. researchgate.net

A significant factor influencing the in vivo efficacy of these chelating agents is their own chemical stability. A study comparing the stability of DMPS, DMSA, and BAL in distilled water at pH 7.0 over seven days found that DMSA was the most stable, retaining 82% of its mercapto groups. nih.gov In contrast, no titratable mercapto groups remained in the DMPS or BAL solutions under the same conditions. nih.gov However, at a more acidic pH of 5.0, there was no significant difference in the stability of the three compounds over the same period. nih.gov

Interactive Table: Comparative Efficacy and Properties of Dithiol Chelating Agents

| Feature | This compound (DMPS) | meso-2,3-dimercaptosuccinic acid (DMSA) | 2,3-dimercaprol (BAL) |

| Relative Toxicity | Lower than BAL Current time information in Polk County, US.nih.gov | Lower than BAL and DMPS nih.gov | High Current time information in Polk County, US. |

| Water Solubility | High Current time information in Polk County, US. | Water soluble researchgate.net | Low nih.gov |

| Stability in Water (pH 7.0) | Low nih.gov | High (82% retention after 7 days) nih.gov | Low nih.gov |

| Primary Chelation Targets | Mercury, Arsenic, Antimony researchgate.netpsu.edu | Lead, Mercury, Arsenic nih.gov | Arsenic, Mercury, Lewisite Current time information in Polk County, US.nih.gov |

| Brain Redistribution of Metals | Does not redistribute arsenic or mercury to the brain Current time information in Polk County, US. | Does not redistribute arsenic or mercury to the brain Current time information in Polk County, US. | Can redistribute metals to the brain nih.gov |

Mechanistic Distinctions in Cellular Uptake and Intracellular Bioavailability Among Dithiols

The ability of a chelating agent to access metals stored within cells is crucial for effective detoxification. DMPS and DMSA, despite both being water-soluble dithiols, exhibit different characteristics regarding their cellular uptake and intracellular distribution.

DMPS is described as being distributed both intracellularly and extracellularly. researchgate.netpsu.edu In contrast, DMSA is largely confined to the extracellular space and does not readily enter red blood cells. nih.gov This difference in cellular penetration likely contributes to their varied efficacy against different forms of metals. For instance, the intracellular action of DMPS may be advantageous for targeting metals stored within cells.

The transport of these chelating agents into cells, particularly in the kidneys, appears to be mediated by specific transporters. It has been proposed that DMPS and DMSA gain entry into renal proximal tubular epithelial cells by utilizing organic anion transport systems. Current time information in Polk County, US. Once inside the cell, their high affinity for mercuric ions allows them to bind to and remove mercury from intracellular thiols. Current time information in Polk County, US. The resulting metal-chelator complexes are then transported out of the cells, a process in which the Mrp2 transporter plays a significant role. oup.com

The bioavailability of these agents is also a key factor. The oral bioavailability of DMPS is estimated to be less than 40%. nih.gov Similarly, the oral bioavailability of DMSA is also around 40%, and can be increased by simultaneous administration of fat. umaryland.edu Once absorbed, DMSA is extensively metabolized to mixed disulfides with cysteine. withpower.com Interestingly, a major urinary metabolite of DMSA, the DMSA-cysteine mixed disulfide, was found to be as effective as DMSA in increasing urinary lead excretion in rats, suggesting that metabolites may also possess therapeutic activity. withpower.com To improve cellular uptake, more lipophilic monoester analogues of DMSA have been synthesized and have shown enhanced ability to reduce tissue lead burden and oxidative stress in animal models. nih.gov

Interactive Table: Cellular and Bioavailability Characteristics of DMPS and DMSA

| Characteristic | This compound (DMPS) | meso-2,3-dimercaptosuccinic acid (DMSA) |

| Cellular Distribution | Intracellular and extracellular researchgate.netpsu.edu | Primarily extracellular nih.gov |

| Cellular Uptake Mechanism | Likely via organic anion transporters in the kidney Current time information in Polk County, US. | Likely via organic anion transporters in the kidney Current time information in Polk County, US. |

| Oral Bioavailability | < 40% nih.gov | ~40% umaryland.edu |

| Metabolism | Converts to disulfide forms nih.gov | Extensively metabolized to mixed disulfides with cysteine withpower.com |

| Intracellular Access | Can access intracellular metals researchgate.netpsu.edu | Limited access to intracellular metals researchgate.net |

Synergistic or Antagonistic Interactions with Other Agents in Pre-Clinical Studies (e.g., Antioxidants, other Chelators)

The combination of chelating agents with other compounds, such as antioxidants or other chelators, is an area of active research aimed at improving therapeutic outcomes. Pre-clinical studies have explored both synergistic and antagonistic interactions involving DMPS.

The co-administration of antioxidants with chelating agents is a logical approach, as heavy metal toxicity is often associated with increased oxidative stress. A clinical review mentioned a protocol using oral DMPS and DMSA in combination with intravenous glutathione (B108866) and high-dose vitamin C for mercury elimination, which resulted in a significant reduction in urinary mercury. nih.govresearchgate.net In an animal study, the co-administration of ascorbic acid (vitamin C) with DMSA enhanced the urinary excretion of lead in rats compared to DMSA alone. oup.com

However, not all combinations are beneficial. A study in mice exposed to mercuric chloride found that while DMPS or N-acetylcysteine (NAC) were used as therapies, their combination with mercury led to increased markers of kidney damage. nih.gov The study concluded that therapies with DMPS and NAC following mercury exposure need further investigation due to the potential formation of more toxic complexes that could damage renal tissue. nih.gov

The combination of different types of chelating agents has also been proposed. For instance, it has been suggested that for aged metal deposits in the brain, a combination of a water-soluble agent like DMPS (to remove circulating metal) and a lipophilic chelator like BAL (to facilitate brain-to-blood mobilization) could be a preferred strategy for long-term mercury exposure. researchgate.netwithpower.com This approach aims to leverage the different pharmacokinetic properties of the chelators to target metals in different body compartments. Similarly, for lead poisoning, combining the extracellularly-acting DMSA with an agent that can shuttle lead out of cells has been considered. withpower.com

These pre-clinical findings underscore the complexity of combination therapies. While some combinations may offer synergistic benefits, others could lead to antagonistic effects or increased toxicity. Careful evaluation in relevant model systems is therefore essential before any clinical application.

Emerging Research Applications and Future Directions for Potassium 2,3 Dimercaptopropanesulphonate

Exploration of DMPS in Non-Metallic Toxicant Research Models (e.g., Organophosphate, Snake Venom Interactions)

While DMPS is a quintessential metal chelator, its reactive thiol groups offer potential for interaction with non-metallic toxicants, a burgeoning area of research.

A significant breakthrough has been the investigation of DMPS as a pre-hospital therapeutic for snakebite envenoming. researchgate.net Research has demonstrated that DMPS can potently antagonize the activity of zinc-dependent snake venom metalloproteinases (SVMPs) in vitro. nih.gov SVMPs are critical enzymes in the venoms of species like the saw-scaled viper (Echis ocellatus), responsible for systemic hemorrhage and coagulopathy. nih.gov By chelating the Zn²⁺ cofactor essential for the enzymes' catalytic activity, DMPS effectively neutralizes their toxic effects. researchgate.netnih.gov Pre-clinical studies in murine models have shown that DMPS can prolong or ensure complete survival from lethal venom doses and is effective even when administration is delayed. nih.gov The potential for oral administration further highlights its promise as an early intervention that could be administered by trained volunteers in the community before a victim reaches a healthcare facility. researchgate.netnih.gov

Conversely, the role of DMPS in organophosphate toxicity is less defined and represents a frontier for investigation. Organophosphates exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and a subsequent cholinergic crisis. mdpi.comnih.govmedscape.com Standard treatment involves atropine (B194438) and oximes, which reactivate the inhibited enzyme. researchgate.netnih.govresearchgate.net There is currently no direct evidence for DMPS as an antidote to AChE inhibition. However, organophosphate exposure can lead to complex downstream effects, including oxidative stress and the disruption of other metabolic pathways. nih.gov Future research could explore whether the antioxidant properties of dithiols like DMPS could mitigate these secondary toxic effects, even if it does not address the primary mechanism.

Table 1: Research Findings on DMPS and Snake Venom Interaction

| Research Model | Venom Source | Key Finding | Reference |

|---|---|---|---|

| In Vitro Enzyme Assay | Saw-scaled vipers (genus Echis) | DMPS potently antagonizes the activity of Zn²⁺-dependent snake venom metalloproteinases. | nih.gov |

| In Vivo Murine Model | Variety of saw-scaled viper venoms | DMPS prolonged or conferred complete survival against lethal venom doses. | nih.gov |

| In Vivo "Challenge and Treat" Model | Echis ocellatus | Delayed administration of DMPS considerably extended survival time. | nih.gov |

Role of DMPS in Nanomaterial Synthesis and Surface Functionalization (e.g., Ligand Exchange for Quantum Dots)

The unique structural features of DMPS make it a compelling candidate for the surface functionalization of nanomaterials, particularly for biomedical applications where aqueous stability and biocompatibility are paramount. nih.govrsc.org Nanoparticles, such as semiconductor quantum dots (QDs), are often synthesized in organic solvents and are capped with hydrophobic ligands, limiting their use in biological systems. nih.gov

A common strategy to render them water-soluble is ligand exchange, replacing the native ligands with bifunctional molecules. nih.gov These molecules require a group that can anchor strongly to the nanoparticle surface and a second, hydrophilic group to interface with the aqueous environment. The dithiol structure of DMPS provides a powerful bidentate anchor to the surface of materials like CdSe or perovskite QDs, while its sulfonate group ensures excellent hydrophilicity. nih.govnih.gov Research has shown that bifunctional ligands with a thiol group on one end and a carboxyl group on the other (e.g., mercaptopropionic acid) are effective for patterning QDs for use in optoelectronic devices. nih.gov Similarly, sulfonic acid-based ligands have been shown to act as stable "equivalent ligands" for halide ions in perovskite QDs, significantly improving their stability and photoluminescence. nih.gov

While the direct use of DMPS for this purpose is not yet widely documented, these analogous studies strongly suggest its potential. The use of DMPS could provide a robust, stable, and highly water-soluble surface coating, making it an ideal, though currently underexplored, tool for preparing nanomaterials for applications in biological imaging, sensing, and drug delivery. nih.govmdpi.com

Advanced Pharmacological and Toxicological Investigations in Controlled In Vitro and Ex Vivo Systems

Modern in vitro and ex vivo systems, such as 3D organoids and microphysiological "organ-on-a-chip" platforms, offer sophisticated tools for detailed pharmacological and toxicological investigation, moving beyond simple cytotoxicity assays. nih.govbiomere.com These models can provide mechanistic insights into a compound's effects within a more biologically relevant context.

For DMPS, such advanced systems could elucidate its precise mechanisms of action. A compelling recent study demonstrated that DMPS (as unithiol) can inhibit bacterial metallo-β-lactamases (MBLs) like NDM-1 and VIM-2 in vitro. nih.gov These enzymes are a major cause of bacterial resistance to carbapenem (B1253116) antibiotics. The study showed that DMPS inhibits these zinc-dependent enzymes, suggesting it could be repurposed in combination therapy to combat antibiotic-resistant infections. nih.gov

Further in vitro studies are essential to explore its full potential. For example, its ability to penetrate cellular membranes allows it to access intracellular metal stores, a characteristic that could be quantified using advanced cell culture models. patsnap.com The metabolism of DMPS, which is primarily excreted via the kidneys as transformed cyclic sulfides, could be studied in detail using liver and kidney organoid systems. mhmedical.com Prospective toxicology studies using these platforms could also proactively identify potential off-target effects or toxicities with higher fidelity than traditional 2D cell culture, helping to "fail early and fail fast" in the development of any new applications. biomere.com

Development of Novel DMPS Derivatives with Enhanced Specificity or Bioavailability in Research Contexts

While DMPS is an effective chelator, the principles of medicinal chemistry and rational drug design suggest that its structure could be modified to create derivatives with enhanced properties. stanford.edu Although the synthesis of novel DMPS derivatives is not a widely published field, research into analogous chelators provides a clear roadmap for future exploration.

Studies on the related compound dimercaptosuccinic acid (DMSA) have explored the synthesis of esterified analogs (e.g., monomethyl and dimethyl esters of DMSA) to increase uptake by cell membranes and enhance the biliary excretion of certain metals. nih.gov This strategy of masking hydrophilic groups to improve membrane permeability could be applied to DMPS, potentially creating a derivative with a different pharmacokinetic profile.

Furthermore, the design of entirely new chelating agents offers insights into how the DMPS scaffold could be modified. nih.govunh.edu Research focuses on several key areas:

Specificity: Modifying the spacing and geometry of the thiol groups could tune the derivative's affinity for specific metals over others.

Bioavailability: Altering the sulfonate group or other parts of the carbon backbone could change the molecule's solubility and absorption characteristics.

Reduced Toxicity: Design modifications could aim to decrease interactions with essential endogenous minerals like copper and zinc, a known effect of DMPS. mhmedical.com

By applying these established principles of chelator design, it is conceivable to synthesize a new generation of DMPS derivatives tailored for specific research applications, such as targeting intracellular metal pools or achieving higher selectivity for a particular toxicant.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) to Elucidate System-Wide Responses to DMPS-Metal Interactions

The advent of "omics" technologies, such as transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), provides an unprecedented opportunity to understand the system-wide biological response to a chemical exposure. nih.gov Instead of measuring a single endpoint, these technologies offer a holistic snapshot of the cellular state, revealing complex pathway perturbations. nih.gov

Currently, the utility of DMPS is primarily assessed by measuring the quantity of metal excreted in the urine. nih.gov While useful, this endpoint reveals little about the underlying biological consequences of the chelation process. Applying omics technologies to DMPS research is a critical future direction. For instance, transcriptomic analysis of cells or tissues after DMPS administration could reveal which genes and signaling pathways are activated or suppressed, both in the presence and absence of heavy metals. This could uncover previously unknown mechanisms of action or off-target effects.

Metabolomic profiling could identify specific metabolic pathways that are disrupted by metal toxicity and subsequently restored by DMPS treatment. nih.gov Such studies have already been used to identify metabolic signatures associated with diseases and drug responses. nih.gov Integrating these powerful technologies would move the understanding of DMPS-metal interactions from a simple detoxification model to a comprehensive, systems-level view of the cellular response, potentially identifying new biomarkers of both exposure and successful treatment.

Computational Chemistry and Artificial Intelligence in Predicting DMPS Activity and Designing New Chelators

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the design and development of chelating agents. These tools offer the ability to predict molecular behavior and generate novel structures with optimized properties, accelerating the discovery process.

Computational chemistry, using methods like density functional theory (DFT), has already provided critical insights into how DMPS interacts with metals. Studies investigating the binding of mercuric ions to DMPS and DMSA have challenged the long-held belief that they form simple, stable chelate rings. stanford.edunih.gov These computational analyses suggest that the binding is more complex and that these drugs may be suboptimal for their clinical task, laying the groundwork for designing improved chelators based on a more accurate understanding of the coordination chemistry. stanford.edunih.gov

The next evolution in this field is the use of generative AI. While traditional computational modeling analyzes existing molecules, AI platforms can design novel molecules from the ground up. researchgate.netmatec-conferences.org These models can be trained on vast chemical databases and programmed to generate structures that meet a multi-parameter objective function—for example, high affinity for a target metal, low affinity for essential minerals, optimal solubility, and synthetic feasibility. This approach can drastically shorten the design-make-test-analyze cycle common in drug discovery. The integration of AI represents a paradigm shift from analyzing known chelators like DMPS to the de novo design of superior, custom-built molecules for specific toxicological challenges.

Table 2: Comparison of Computational Approaches in Chelator Design

| Approach | Methodology | Primary Goal | Example Application | Reference |

|---|---|---|---|---|

| Computational Chemistry | Density Functional Theory (DFT), Molecular Dynamics (MD) | Analyze and understand the binding mechanisms and properties of existing molecules. | Investigating the coordination of mercury with DMPS and DMSA to assess binding stability. | stanford.edunih.gov |

| Artificial Intelligence | Generative Models, Machine Learning | De novo design of novel molecules with a predefined set of optimized properties. | Generating new molecular structures with high target affinity and favorable drug-like properties. | researchgate.netmatec-conferences.org |

Q & A

Basic Research: What are the optimal experimental protocols for administering DMPS in acute arsenic poisoning models?

Methodological Answer:

For preclinical studies, a standard protocol involves intraperitoneal or intravenous administration of DMPS at 20–30 mg/kg within 4 hours of arsenic exposure to maximize chelation efficacy . Post-administration, blood and urine samples should be collected at 0, 6, 12, and 24-hour intervals to quantify arsenic excretion via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Moore et al. (1994) demonstrated that DMPS reduced neurotoxicity in acute arsenic poisoning cases compared to BAL, emphasizing the need for early intervention . Renal function must be monitored due to potential nephrotoxicity from arsenic-DMPS complexes.

Basic Research: How does DMPS compare to other chelators (e.g., DMSA, BAL) in reducing arsenic bioavailability in vivo?

Methodological Answer:

Comparative studies should employ a crossover design in animal models (e.g., rodents), with arsenic exposure followed by DMPS, DMSA, or BAL administration at equimolar doses. Key endpoints include:

- Urinary arsenic excretion (measured via ICP-MS).

- Tissue arsenic accumulation (liver, kidney, brain) post-mortem.

- Oxidative stress markers (e.g., glutathione levels, lipid peroxidation).

Evidence suggests DMPS has superior water solubility and lower neurotoxicity risk than BAL, while DMSA may excel in chronic exposure due to oral bioavailability . A meta-analysis of clinical data (e.g., Wax & Thornton, 2000) supports DMPS for rapid arsenic mobilization .

Advanced Research: What molecular mechanisms underlie DMPS-mediated attenuation of arsenic-induced oxidative stress?

Methodological Answer:

Mechanistic studies require a combination of:

- In vitro models : Human hepatocytes or erythrocytes exposed to arsenic trioxide (As2O3) and treated with DMPS. Measure ROS (reactive oxygen species) using fluorescent probes (e.g., DCFH-DA) and assess thiol-group interactions via Ellman’s assay .

- Computational chemistry : Molecular docking simulations to analyze DMPS-arsenic binding affinities compared to other chelators.

DMPS’s dithiol groups form stable, water-soluble complexes with arsenic, preventing inhibition of pyruvate dehydrogenase and mitochondrial dysfunction .

Advanced Research: How can researchers resolve contradictions in reported neurotoxicity outcomes post-DMPS treatment?

Methodological Answer:

Discrepancies (e.g., presence/absence of polyneuropathy) may arise from:

- Dosage variability : Higher DMPS doses (>50 mg/kg) may redistribute arsenic to the brain in animal models .

- Timing of administration : Delayed treatment (>12 hours post-exposure) reduces efficacy.

- Patient heterogeneity : Genetic polymorphisms in arsenic metabolism (e.g., AS3MT gene) influence outcomes.

To address this, design controlled clinical trials with standardized dosing, stratified cohorts, and long-term follow-up (≥6 months) for neurological assessments (e.g., nerve conduction velocity tests) .

Advanced Research: What methodologies are suitable for studying DMPS interactions with polymeric matrices for environmental remediation?

Methodological Answer:

For adsorbent development (e.g., arsenic removal from water):

- Potentiometric titration : Assess DMPS-polyethyleneimine (PEI) binding constants using silver chloride electrodes .

- Conductometry : Monitor changes in ionic strength during DMPS-PEI complexation.

- Viscosimetry : Evaluate structural changes in polymer chains upon DMPS incorporation.

These methods reveal optimal DMPS:PEI ratios for maximum arsenic adsorption capacity. Post-complexation, validate efficacy via batch adsorption experiments with arsenic-spiked water .

Basic Research: What are the critical pharmacokinetic parameters to monitor in DMPS clinical trials?

Methodological Answer:

Key parameters include:

- Plasma half-life : DMPS exhibits biphasic elimination (α-phase: 2–4 hours; β-phase: 20–30 hours).

- Renal clearance : Measure urinary DMPS and arsenic levels using HPLC-UV or LC-MS/MS.

- Volume of distribution : DMPS’s hydrophilic nature limits tissue penetration, favoring extracellular arsenic chelation .

Standardize sampling times (0, 2, 6, 12, 24 hours) and account for renal impairment via Cockcroft-Gault equation adjustments .

Advanced Research: How can in silico models optimize DMPS derivatives for enhanced metal selectivity?

Methodological Answer:

Use quantum mechanical calculations (e.g., DFT) to:

- Predict binding energies of DMPS derivatives (e.g., alkylated sulfonate groups) with target metals (As, Pb, Hg).

- Simulate solvation effects using implicit solvent models (e.g., COSMO).

Validate predictions with synthetic chemistry (e.g., modifying the sulfonate group) and in vitro affinity assays (e.g., competitive chelation with arsenite) .

Basic Research: What are the limitations of DMPS in treating chronic heavy metal toxicity?

Methodological Answer:

DMPS’s limitations include:

- Poor blood-brain barrier penetration , reducing efficacy for CNS arsenic accumulation.

- Dependence on renal excretion , complicating use in anuric patients (requires concurrent hemodialysis) .

- Incomplete chelation of methylated arsenic metabolites (e.g., monomethylarsonic acid).

Address these via combination therapies (e.g., DMPS + lipophilic chelators) or nanoparticle-based delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.